
3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. Mechanisms of the reactions may also be studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Medicinal Chemistry and Drug Design
Boronic acids and their esters, including this compound, have garnered attention in medicinal chemistry. Researchers explore their potential as drug candidates and drug delivery vehicles. However, it’s essential to note that these compounds are only marginally stable in water. The hydrolysis of some phenylboronic pinacol esters, including our compound of interest, occurs. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. At physiological pH, hydrolysis accelerates, which impacts their pharmacological use .
Neutron Capture Therapy
Boron-carriers play a crucial role in neutron capture therapy (NCT), a cancer treatment method. In NCT, boron-containing compounds selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron nucleus captures a neutron, leading to nuclear reactions that release high-energy particles, damaging nearby cancer cells. Our compound’s boron-containing moiety could be explored for its potential in NCT .
Organic Synthesis
Researchers utilize boronic acids and their derivatives in organic synthesis. These compounds participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex organic molecules. Our compound could serve as a building block in such synthetic pathways, contributing to the creation of novel compounds .
Materials Science
Boronic acids find applications in materials science. They can be incorporated into polymers, coatings, and sensors. Our compound’s unique structure may impart specific properties to materials, such as enhanced solubility or reactivity. Researchers might explore its use in designing functional materials .
Analytical Chemistry
Boronic acids are valuable in analytical chemistry, particularly for detecting and quantifying sugars (glycans). They form reversible complexes with sugars, allowing selective recognition. Our compound could be employed in biosensors or chromatographic separations for glycan analysis .
Agrochemicals
The design of novel agrochemicals often involves boron-containing compounds. These compounds can influence plant growth, pest control, and disease resistance. Our compound’s structure might inspire the development of environmentally friendly pesticides or growth regulators .
作用機序
Safety and Hazards
特性
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-(3-methylphenyl)-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPAVQXCULMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

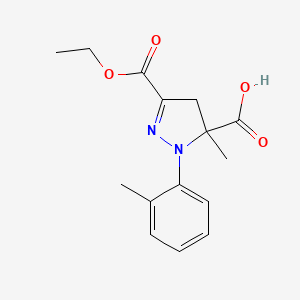
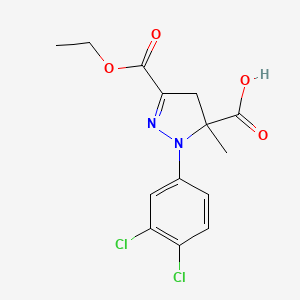
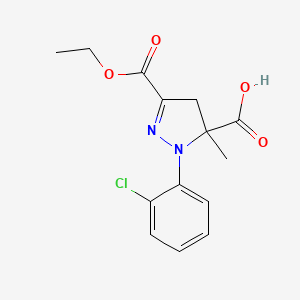
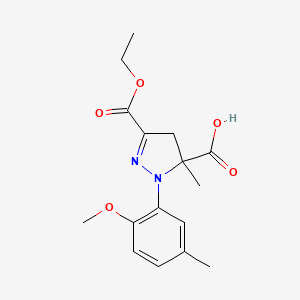
![3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345338.png)
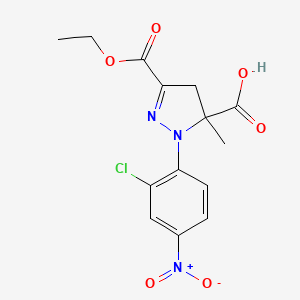
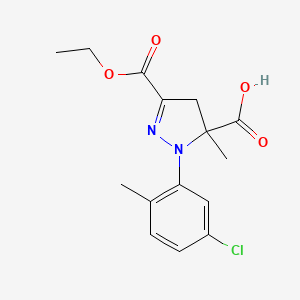
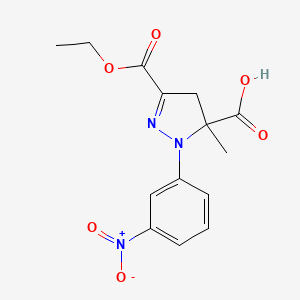
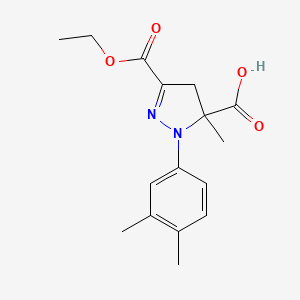

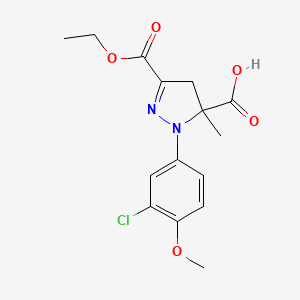
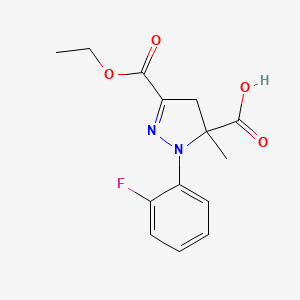
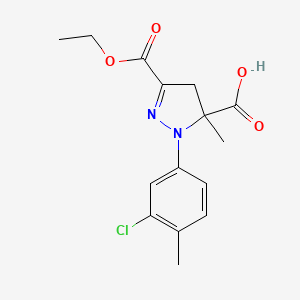
![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)